2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
- This compound belongs to the class of heterocyclic quinoline derivatives .
- Its structure features a hexahydroquinoline ring system with a thiophene and an amino group .
- The presence of the cyano group indicates its potential reactivity.
- While its exact applications are diverse, it has garnered interest due to its biological and industrial relevance.
Preparation Methods
Synthetic Routes: One method involves the between and . This yields the target compound.
Reaction Conditions: Glacial acetic acid is typically used as the solvent, and the reaction proceeds at moderate temperatures.
Industrial Production: While no specific industrial-scale production method is widely reported, research synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents: These include in Suzuki coupling reactions.
Major Products: The products formed depend on the specific reaction conditions and substituents. Further studies are needed to explore this comprehensively.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules due to its unique structure.
Biology: Researchers investigate its potential as a , although specific applications vary.
Medicine: Its pharmacological properties (e.g., antimicrobial, analgesic, anticancer) warrant further exploration.
Industry: It may find use in materials science, catalysis, or as a starting point for drug discovery.
Mechanism of Action
- The compound’s effects likely involve interactions with biological targets (e.g., enzymes, receptors).
Pathways: Detailed studies are necessary to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of a hexahydroquinoline core, thiophene, and cyano group sets it apart.
Similar Compounds: While no direct analogs are mentioned, related heterocyclic compounds exist.
Remember that this compound’s potential lies in its versatility and the avenues it opens for further research
Properties
Molecular Formula |
C22H20BrN3OS |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-4-3-9-28-18)15(12-24)21(25)26(16)14-7-5-13(23)6-8-14/h3-9,19H,10-11,25H2,1-2H3 |
InChI Key |
GUIDHYQEDYMHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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